N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine
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Overview
Description
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with three methyl groups and an amine group attached to the biphenyl structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of 2-bromo-1,1’-biphenyl with trimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the trimethylamine group .
Industrial Production Methods
Industrial production of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves a multi-step process that includes the preparation of intermediates such as 2-bromo-1,1’-biphenyl and the subsequent reaction with trimethylamine. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to an amine oxide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted biphenyl compounds .
Scientific Research Applications
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-[1,1’-biphenyl]-2-methanaminium: This compound is similar in structure but has a methanaminium group instead of an amine group.
2,2’,6-Trimethyl-1,1’-biphenyl: This compound has three methyl groups but lacks the amine group present in N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine.
Uniqueness
N,N,2’-Trimethyl-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in industrial processes .
Properties
Molecular Formula |
C15H17N |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2)3/h4-11H,1-3H3 |
InChI Key |
ZSCWCLTZLQLJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2N(C)C |
Origin of Product |
United States |
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